molecular formula C12H10FN B11908163 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile

Cat. No.: B11908163
M. Wt: 187.21 g/mol
InChI Key: DQMGSYZOEQVJSX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is an organic compound with the molecular formula C12H10FN It is a derivative of indene, featuring a fluorine atom and a nitrile group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylindene.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate, and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of indene derivatives with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • 5-Fluoro-2-methylindene
  • 2-(5-Fluoro-2-methyl-1H-inden-3-yl)ethanol

Uniqueness

2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-fluoro-2-methyl-3H-inden-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-8-6-9-2-3-10(13)7-12(9)11(8)4-5-14/h2-3,7H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMGSYZOEQVJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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